molecular formula C23H28O13 B192102 Picroside II CAS No. 39012-20-9

Picroside II

Numéro de catalogue B192102
Numéro CAS: 39012-20-9
Poids moléculaire: 512.5 g/mol
Clé InChI: AKNILCMFRRDTEY-MRFBWRKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate is a natural product found in Picrorhiza kurrooa with data available.

Applications De Recherche Scientifique

Propriétés hépatoprotectrices

Le Picroside II a montré qu'il possédait des propriétés hépatoprotectrices prononcées. Il protège contre les lésions hépatiques aiguës causées par divers produits chimiques hépatotoxiques tels que la D-galactosamine (D-Gal), le tétrachlorure de carbone (CCl4) et l'acétaminophène (APAP) .

Effets antifibrotiques

La recherche indique que le this compound favorise l'apoptose des cellules étoilées hépatiques (HSC) et inhibe la fibrose hépatique cholestatique. Ceci est réalisé en polarisant les macrophages M1 et en équilibrant les réponses immunitaires, ce qui est crucial dans la gestion des maladies hépatiques .

Biosynthèse en médecine traditionnelle

Le this compound est utilisé comme ingrédient actif dans diverses formulations commerciales à base de plantes pour le traitement des affections hépatiques. La biosynthèse du this compound, en particulier dans les pousses de Picrorhiza kurroa, est un domaine d'étude important pour le développement de traitements à base de plantes efficaces .

Effets anti-inflammatoires

Des études ont révélé que le this compound peut moduler l'axe SAA-IL-33 impliqué dans l'inflammation pulmonaire résistante aux stéroïdes. Il y parvient en supprimant les voies telles que MAPK p38, ERK1/2 et le facteur nucléaire-κB .

Pharmacocinétique et administration des médicaments

Le this compound présente une excellente perméabilité passive, ce qui suggère des caractéristiques favorables pour une absorption efficace dans l'organisme. Il a également montré des résultats positifs pour la liaison aux récepteurs des œstrogènes, la liaison aux récepteurs des glucocorticoïdes et la liaison aux récepteurs de la thyroïde, qui sont essentielles pour les systèmes d'administration de médicaments .

Mécanisme D'action

Target of Action

Picroside II primarily targets the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the NLRP3 inflammasome . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, playing a crucial role in regulating the immune response to infection . The NLRP3 inflammasome is involved in the activation of inflammatory responses .

Mode of Action

This compound interacts with its targets by inhibiting the activation of NF-κB and the NLRP3 inflammasome. This inhibition reduces the transcription of pro-inflammatory cytokines and other mediators, thereby decreasing inflammation and promoting cell survival . Additionally, this compound has been shown to modulate autophagy-related proteins, such as Beclin-1 and LC3, which are involved in cellular degradation processes .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the NF-κB signaling pathway and the AMPK-mTOR-ULK1 autophagy signaling pathway . By inhibiting NF-κB, this compound reduces the expression of genes involved in inflammation and immune responses . In the AMPK-mTOR-ULK1 pathway, this compound decreases autophagy flux, which helps in reducing oxidative stress and preventing cell damage .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is well-absorbed in the gastrointestinal tract and is distributed widely across tissues. It undergoes metabolism primarily in the liver and is excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, this compound’s action results in the downregulation of pro-inflammatory cytokines and the inhibition of autophagy-related proteins. This leads to reduced inflammation, oxidative stress, and apoptosis. At the cellular level, this compound promotes cell survival and reduces damage in conditions such as ischemia-reperfusion injury .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, this compound is more stable in neutral to slightly acidic conditions and may degrade in highly alkaline environments. Additionally, the presence of other anti-inflammatory agents can synergize with this compound to enhance its therapeutic effects .

This compound’s multifaceted mechanism of action makes it a promising candidate for treating various inflammatory and neurodegenerative conditions.

: Springer : Journal of Food and Nutrition Research : MedChemExpress

Analyse Biochimique

Biochemical Properties

Picroside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activation of the NLRP3 inflammasome and NF-κB pathways, which are critical in the inflammatory response . Additionally, this compound has been shown to bind to estrogen, glucocorticoid, and thyroid receptors, indicating its potential regulatory effects on these hormone pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, this compound demonstrates hepatoprotective properties by reducing oxidative stress and preventing apoptosis . In neuronal cells, this compound enhances cell viability and reduces apoptosis by modulating autophagy-related proteins and inhibiting the ROS-mediated AMPK-mTOR-ULK1 signaling pathway . Furthermore, this compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits the permeability of the mitochondrial permeability transition pore (mPTP) and prevents the release of endonuclease G (EndoG) from mitochondria into the cytoplasm, thereby protecting cells from apoptosis . Additionally, this compound down-regulates the expression of autophagy-related proteins Beclin-1 and LC3 while up-regulating p62, which contributes to its neuroprotective effects . This compound also modulates the NF-κB signaling pathway, reducing inflammation and enhancing immune function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its efficacy can vary depending on the timing of administration. For instance, pre-administration of this compound has been shown to protect against acute liver injury, while post-injury administration may exacerbate damage . Long-term studies have indicated that this compound maintains its protective effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat models of cerebral ischemia, this compound administered at doses of 10-20 mg/kg body weight has been shown to reduce neuronal apoptosis and improve neurological function . Higher doses may lead to adverse effects, such as exacerbating liver injury in certain conditions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into glucuronide and sulfate conjugates . These metabolites are then excreted in bile and urine. The metabolic pathways of this compound involve enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters such as ABC transporters, which facilitate its uptake and distribution . This compound accumulates in specific tissues, including the liver and brain, where it exerts its pharmacological effects . The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the mitochondria, where it inhibits the mPTP and prevents the release of pro-apoptotic factors . Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates various signaling pathways and gene expression . The targeting of this compound to specific subcellular compartments is facilitated by its chemical structure and interactions with cellular proteins.

Propriétés

Numéro CAS

39012-20-9

Formule moléculaire

C23H28O13

Poids moléculaire

512.5 g/mol

Nom IUPAC

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10?,13-,14?,15-,16+,17-,18?,19?,21?,22+,23?/m1/s1

Clé InChI

AKNILCMFRRDTEY-MRFBWRKESA-N

SMILES isomérique

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

SMILES canonique

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Autres numéros CAS

1961245-47-5
39012-20-9

Pictogrammes

Irritant

Synonymes

picroside II

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 2
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 3
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 4
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 5
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate
Reactant of Route 6
[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

Q & A

Q1: What are the primary molecular targets of Picroside II?

A1: this compound has been shown to interact with various molecular pathways, including:

  • TLR4/NF-κB pathway: this compound can suppress the activation of this pathway, leading to reduced inflammation in models of diabetic nephropathy [], renal ischemia/reperfusion injury [], myocardial ischemia/reperfusion injury [], and LPS-induced bone loss [].
  • PI3K/Akt pathway: This pathway is implicated in this compound's protective effects against hypoxia/reoxygenation injury in cardiomyocytes [, , ]. It also plays a role in its anti-apoptotic effects in renal ischemia/reperfusion injury [].
  • GATA3 and Th2-related cytokines: this compound can downregulate the transcription factor GATA3 and Th2-related cytokines, suggesting a potential role in managing allergic asthma [].
  • Nitric oxide synthesis: Studies have demonstrated that this compound can reduce nitric oxide synthesis, potentially contributing to its protective effects against testicular ischemia/reperfusion injury [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound primarily inhibits the inflammatory response by:

  • Suppressing pro-inflammatory cytokine production: Studies have shown reduced levels of IL-1β, IL-6, and TNF-α in various models of injury and disease after this compound treatment [, , , , ].
  • Modulating the TLR4/NF-κB pathway: This pathway plays a critical role in inflammation, and this compound effectively inhibits its activation [, , , ].
  • Reducing oxidative stress: By scavenging free radicals and boosting antioxidant enzyme activity, this compound indirectly contributes to reducing inflammation [, , , , ].

Q3: What are the downstream effects of this compound's interaction with the PI3K/Akt pathway?

A3: Activation of the PI3K/Akt pathway by this compound leads to:

  • Inhibition of apoptosis: This effect is observed in models of myocardial ischemia/reperfusion injury [, ] and renal ischemia/reperfusion injury [], contributing to tissue protection.
  • Increased Bcl-2/Bax ratio: this compound upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, favoring cell survival [, , ].
  • Enhanced nitric oxide production: In myocardial ischemia/reperfusion injury, this compound-mediated PI3K/Akt activation increases nitric oxide production, potentially contributing to improved cardiac function [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H28O13, and its molecular weight is 524.47 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data, including 1H NMR, 13C NMR, and HRMS, are available for this compound and its derivatives [].

Q6: What in vitro models have been used to study the effects of this compound?

A6: * PC12 cells: This neuronal cell line has been used to investigate the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide and glutamate [, ].* HepG2 cells: This human liver cancer cell line has been employed to study the hepatoprotective effects of this compound against fatty acid accumulation [] and apoptosis [].* Primary bone marrow cells (BMMs): These cells are used to study the effects of this compound on osteoclast differentiation and function [].

Q7: What animal models have been employed to investigate the therapeutic potential of this compound?

A7: this compound has been studied in various animal models, including:

  • Rat models of cerebral ischemia: These models, induced by methods like middle cerebral artery occlusion (MCAO) and bilateral common carotid artery occlusion (BCCAO), have been extensively used to investigate the neuroprotective effects of this compound [, , , , , , , , , , , , ].
  • Rat models of myocardial ischemia/reperfusion injury: These models involve occlusion and subsequent reperfusion of a coronary artery, mimicking heart attack conditions. This compound's cardioprotective effects have been evaluated in these models [, , ].
  • Rat models of renal ischemia/reperfusion injury: These models simulate kidney injury during transplantation and have been used to assess the renoprotective effects of this compound [, , ].
  • Mouse models of sepsis: Induced by cecal ligation and puncture (CLP), these models mimic bacterial infection and inflammation, allowing researchers to investigate the anti-inflammatory and immunomodulatory effects of this compound [].

Q8: What are the key findings from in vivo studies regarding the therapeutic effects of this compound?

A8: In vivo studies have demonstrated various beneficial effects of this compound, including:

  • Neuroprotection: Improved neurological function, reduced infarct volume, and decreased neuronal apoptosis in models of cerebral ischemia [, , , , , , , , , , , , ].
  • Cardioprotection: Reduced myocardial infarct size, improved cardiac function, and inhibited apoptosis in models of myocardial ischemia/reperfusion injury [, , ].
  • Renoprotection: Improved renal function, reduced inflammation, and attenuated fibrosis in models of renal ischemia/reperfusion injury [, , ].
  • Anti-inflammatory and immunomodulatory effects: Reduced inflammation and improved survival in a mouse model of sepsis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.